7-Methylindoline

Description

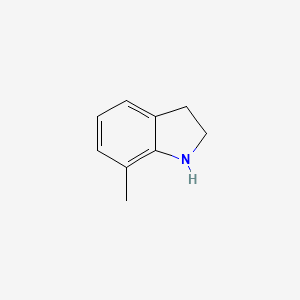

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPDSANSNOUOLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495227 | |

| Record name | 7-Methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65673-86-1 | |

| Record name | 7-Methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65673-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of 7-Methylindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Methylindoline Scaffold

This compound, a heterocyclic amine, represents a core structural motif in a multitude of biologically active compounds and pharmaceutical agents. Its rigid, three-dimensional structure, combined with the electronic properties imparted by the aromatic ring and the nitrogen atom, makes it a valuable building block in medicinal chemistry. The strategic placement of a methyl group at the 7-position can significantly influence the molecule's steric and electronic profile, thereby modulating its interaction with biological targets. This guide provides a comprehensive overview of the primary synthetic routes to this compound, delving into the intricacies of reaction mechanisms and offering detailed experimental protocols for its preparation. Understanding these synthetic pathways is crucial for the rational design and development of novel therapeutics incorporating this important scaffold.

I. Synthesis of the 7-Methylindole Precursor

The most common and practical approach to synthesizing this compound involves the initial preparation of its aromatic precursor, 7-methylindole, followed by a reduction of the pyrrole ring. Several classical indole synthesis methodologies can be adapted for the preparation of 7-methylindole.

Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, remains a widely used method for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. For the synthesis of 7-methylindole, o-tolylhydrazine is the key starting material.

Reaction Mechanism:

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process:

-

Hydrazone Formation: The reaction commences with the condensation of o-tolylhydrazine with a suitable aldehyde or ketone (e.g., acetaldehyde or acetone) under acidic conditions to form the corresponding o-tolylhydrazone.

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.

-

[1][1]-Sigmatropic Rearrangement: A key step involves a[1][1]-sigmatropic rearrangement (a type of pericyclic reaction) of the protonated enamine. This concerted rearrangement breaks the N-N bond and forms a new C-C bond, leading to a di-imine intermediate.

-

Cyclization and Aromatization: The di-imine intermediate then undergoes an intramolecular cyclization. Subsequent elimination of ammonia and a final tautomerization step yield the aromatic indole ring.

Figure 1: Mechanism of the Fischer Indole Synthesis for 7-Methylindole.

Experimental Protocol (Adapted from literature):

A common procedure involves the reaction of o-toluidine with a suitable carbonyl compound. For instance, one method describes the synthesis of 7-methylindole from o-toluidine, although the yield is moderate at 32%[2]. Another protocol involves the reaction of N-hydroxyethyl-2-methylaniline with 2-methylaniline in the presence of a Sn/activated carbon catalyst, affording 7-methylindole in 64.3% yield[1][3].

Other Indole Synthesis Methods

While the Fischer synthesis is prevalent, other named reactions can also be employed to generate substituted indoles, which could be adapted for 7-methylindole:

-

Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an arylamine.

-

Madelung Synthesis: This intramolecular cyclization of an N-acyl-o-toluidine occurs under strong base and high-temperature conditions.

-

Nenitzescu Indole Synthesis: This reaction builds the indole ring from a benzoquinone and an enamine.

The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final indole product.

II. Catalytic Hydrogenation of 7-Methylindole to this compound

The conversion of the aromatic 7-methylindole to the saturated this compound is most efficiently achieved through catalytic hydrogenation. This process involves the addition of hydrogen across the double bonds of the pyrrole ring in the presence of a metal catalyst.

Choice of Catalyst and Reaction Conditions

Several catalyst systems are effective for the hydrogenation of indoles, with platinum- and palladium-based catalysts being the most common.

-

Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a widely used and effective catalyst for this transformation. It is typically used in acidic media, such as acetic acid or ethanol with a catalytic amount of a Brønsted acid like p-toluenesulfonic acid. The acid protonates the indole at the C3 position, forming an iminium ion which is more susceptible to hydrogenation[4].

-

Palladium on Carbon (Pd/C) is another effective catalyst, often used under neutral or acidic conditions.

-

Raney Nickel (Raney Ni) is a cost-effective alternative, though it may require higher pressures and temperatures.

The reaction conditions, including hydrogen pressure, temperature, solvent, and catalyst loading, are critical for achieving high yields and selectivity, minimizing side reactions such as over-reduction of the benzene ring. For substituted indoles like 7-methylindole, steric hindrance from the methyl group adjacent to the nitrogen may necessitate more forcing conditions, such as increased catalyst loading or higher hydrogen pressure[4].

Reaction Mechanism:

The catalytic hydrogenation of indoles on a metal surface is a heterogeneous process. The generally accepted Horiuti-Polanyi mechanism involves the following key steps:

-

Adsorption: Both hydrogen gas and the 7-methylindole substrate adsorb onto the surface of the metal catalyst.

-

Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms bind to the catalyst surface.

-

Stepwise Hydrogen Addition: The adsorbed 7-methylindole undergoes a stepwise addition of hydrogen atoms to the C2-C3 double bond of the pyrrole ring. This typically occurs in a syn-fashion, with both hydrogen atoms adding from the same face of the molecule.

-

Desorption: Once the pyrrole ring is saturated, the resulting this compound desorbs from the catalyst surface.

Figure 2: Simplified schematic of the catalytic hydrogenation of 7-methylindole.

Detailed Experimental Protocol: Catalytic Hydrogenation of 7-Methylindole

The following protocol is a representative procedure for the catalytic hydrogenation of an unprotected indole using a platinum-on-carbon catalyst in an acidic aqueous medium, which can be adapted for 7-methylindole[4].

Materials and Equipment:

-

7-Methylindole

-

10% Platinum on activated carbon (Pt/C)

-

p-Toluenesulfonic acid monohydrate

-

Deionized water

-

Methanol or Ethanol (for workup)

-

Parr hydrogenation apparatus or a similar high-pressure reactor

-

Standard laboratory glassware

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

To a high-pressure reactor vessel, add 7-methylindole (1.0 eq), p-toluenesulfonic acid monohydrate (0.1-1.0 eq), and 10% Pt/C (5-10 mol%). For substrates with steric hindrance, such as 7-methylindole, a higher catalyst loading may be beneficial[4].

-

Add deionized water as the solvent. The use of water as a green solvent is a significant advantage of this protocol[4].

-

Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Again, a higher pressure may be required for 7-methylindole[4].

-

Stir the reaction mixture vigorously at room temperature for the required time (typically 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol or ethanol.

-

Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

Purification:

The crude this compound can be purified by one of the following methods:

-

Vacuum Distillation: This is a suitable method for purifying liquid products that are stable at elevated temperatures under reduced pressure[5][6].

-

Column Chromatography: Purification over silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) can be employed to obtain highly pure this compound[7].

Quantitative Data Summary:

| Parameter | Value/Range | Citation |

| Catalyst | Pt/C, Pd/C, Raney Ni | [4][8] |

| Catalyst Loading | 5-10 mol% (may need to be increased for substituted indoles) | [4] |

| Solvent | Water, Ethanol, Acetic Acid | [4][9] |

| Acid Promoter | p-Toluenesulfonic acid | [4] |

| Hydrogen Pressure | 50-100 psi (may need to be increased for substituted indoles) | [4] |

| Temperature | Room Temperature | [4] |

| Reaction Time | 2-24 hours | [4] |

| Yield | Generally high (specific yield for this compound not reported in the provided snippets) |

III. Direct Synthesis of this compound

While the two-step approach via 7-methylindole is common, direct methods for the synthesis of the indoline core are also of significant interest as they can offer improved atom economy.

Reductive Cyclization of Nitroarenes

A plausible direct route to this compound involves the reductive cyclization of a suitably substituted nitroarene. For example, the synthesis could start from 2-methyl-6-nitroaniline or a related compound. A general procedure involves the reduction of a substituted 2-nitro-β-dimethylaminostyrene with iron powder in acetic acid and ethanol to yield the corresponding indole[3]. A similar reductive cyclization strategy could potentially be adapted to directly form the indoline.

Reaction Mechanism:

The mechanism would likely involve the reduction of the nitro group to an amine, followed by an intramolecular cyclization and subsequent reduction of any remaining unsaturation.

Figure 3: General schematic for a reductive cyclization approach to this compound.

IV. Characterization of this compound

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the structure. The 1H NMR spectrum will show characteristic signals for the aromatic and aliphatic protons, and the disappearance of the olefinic protons of the indole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretching vibration for the secondary amine in the indoline ring, typically in the region of 3300-3500 cm-1.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound (133.19 g/mol ).

Conclusion

The synthesis of this compound is a critical process for accessing a range of important molecules in drug discovery and development. This guide has outlined the primary synthetic strategies, with a focus on the preparation of the 7-methylindole precursor via established indole syntheses and its subsequent catalytic hydrogenation to the desired indoline. The provided mechanistic insights and experimental protocols offer a solid foundation for researchers to successfully synthesize and utilize this valuable heterocyclic building block. Further optimization of direct synthetic routes to this compound remains an area of active research, with the potential to develop more efficient and sustainable manufacturing processes.

References

-

National Center for Biotechnology Information. (n.d.). 7-Methylindole. PubChem Compound Database. Retrieved from [Link]

-

Garg, N. K., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Angewandte Chemie International Edition, 50(15), 3439-3442. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 7-methylindole. Retrieved from [Link]

-

Stoltz, B. M., et al. (2006). Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. Journal of the American Chemical Society, 128(43), 13996-13997. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

- Google Patents. (n.d.). US4684735A - Promotion of raney nickel hydrogenation catalyst.

-

The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]

-

Encyclopedia MDPI. (2023). Intramolecular Cyclization. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 7-Methylindole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Kuwano, R., et al. (2006). Catalytic asymmetric hydrogenation of indoles using a rhodium complex with a chiral bisphosphine ligand PhTRAP. Tetrahedron: Asymmetry, 17(4), 521-535. Retrieved from [Link]

-

Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

-

Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2821-2824. Retrieved from [Link]

- Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.

-

The Royal Society of Chemistry. (2011). Real-time reaction monitoring using ion mobility-mass spectrometry. Analyst, 136(8), 1563-1569. Retrieved from [Link]

-

OrgoSolver. (n.d.). Alkyne Reactions: Catalytic Hydrogenation with H₂ (Pd/Pt). Retrieved from [Link]

-

CK-12 Foundation. (2025). Methods of Purification of Organic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of target compounds 1–7. Reaction conditions and reagents. Retrieved from [Link]

- Google Patents. (n.d.). CN108329248B - Preparation method of 2-methylindoline.

-

Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. Retrieved from [Link]

-

ScienceDirect. (2025). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. Chemical Engineering Journal, 495, 149856. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

-

University of Illinois. (n.d.). The Art of Heterogenous Catalytic Hydrogenation Part 2. Retrieved from [Link]

- Google Patents. (n.d.). US4564677A - Preparation of N-amino compounds.

-

ACS Publications. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 145(29), 16046-16055. Retrieved from [Link]

-

ResearchGate. (2018). Reductive amination of amines with formaldehyde ?. Retrieved from [Link]

-

ResearchGate. (2025). Hydrogenation of 2-methylindole using supported metal catalysts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Cobalt supported on nitrogen-doped carbon as an efficient catalyst for the reductive amination of carbonyl compounds with H2. RSC Advances, 6(96), 93751-93756. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐methylindoline‐2‐ones and.... Retrieved from [Link]

-

ResearchGate. (n.d.). The IR spectrum of 7. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. US2813100A - Hydrogenation process - Google Patents [patents.google.com]

- 3. 7-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgosolver.com [orgosolver.com]

- 9. asianpubs.org [asianpubs.org]

- 10. 7-Methylindole(933-67-5) 1H NMR spectrum [chemicalbook.com]

- 11. 7-Methylindole | C9H9N | CID 70275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1H-Indole, 7-methyl- [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

Introduction to 7-Methylindoline: Structure and Significance

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Methylindoline

This guide provides a comprehensive technical overview of the spectroscopic methods used to characterize this compound (C₉H₁₁N). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights. We will explore the expected data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, detail the underlying rationale for experimental choices, and provide robust protocols for data acquisition.

Given the relative scarcity of published, consolidated spectral data for this compound, this guide establishes a baseline by referencing the known spectral characteristics of the parent compound, indoline, and applies established chemical principles to predict the spectral features of the 7-methyl derivative. This approach ensures a scientifically rigorous and practically useful resource.

This compound is a heterocyclic aromatic compound featuring an indoline core, which consists of a benzene ring fused to a five-membered nitrogen-containing ring. Crucially, the five-membered ring is saturated at the 2,3-position, distinguishing it from the aromatic indole scaffold. The methyl group at the 7-position on the benzene ring is a key structural feature influencing its electronic properties and, consequently, its spectroscopic signature.

Indoline derivatives are significant building blocks in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Their structural rigidity and chemical functionality make them valuable scaffolds in the design of novel therapeutics. Accurate and thorough spectroscopic characterization is the cornerstone of any research or development involving such compounds, ensuring structural integrity, purity, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR provide unambiguous information about its proton and carbon framework, respectively.

Rationale and Experimental Causality

The choice of NMR experiments is driven by the need to fully assign every proton and carbon in the molecule and to establish their connectivity.

-

¹H NMR: This experiment identifies all unique proton environments. The chemical shift (δ) indicates the electronic environment of the protons, the integration reveals the number of protons in each environment, and the splitting pattern (multiplicity) shows the number of neighboring protons, which is crucial for determining connectivity.

-

¹³C NMR: This provides a count of the unique carbon atoms. Since the natural abundance of ¹³C is low (~1.1%), proton decoupling is typically used to simplify the spectrum to a series of single lines, one for each carbon.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a critical experiment for determining the type of carbon atom. CH₃ and CH groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (those with no attached protons) are not observed, allowing for their unambiguous identification when compared to the fully decoupled ¹³C spectrum.

-

2D NMR (COSY & HSQC): Two-dimensional experiments are used to confirm assignments. COSY (Correlation Spectroscopy) shows which protons are coupled (i.e., on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to, providing definitive C-H assignments.

Predicted NMR Spectroscopic Data

The following data are predicted for this compound dissolved in a standard NMR solvent like deuterated chloroform (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm. These predictions are based on the known spectra of indoline and the expected electronic effects of the C7-methyl group.[2][3]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| N-H | ~3.7 - 4.0 | Broad Singlet | 1H | - |

| H-2 (α-CH₂) | ~3.5 - 3.6 | Triplet | 2H | ~8.4 Hz |

| H-3 (β-CH₂) | ~3.0 - 3.1 | Triplet | 2H | ~8.4 Hz |

| H-4 | ~6.9 - 7.0 | Doublet | 1H | ~7.5 Hz |

| H-5 | ~6.6 - 6.7 | Triplet | 1H | ~7.5 Hz |

| H-6 | ~6.8 - 6.9 | Doublet | 1H | ~7.5 Hz |

| C7-CH₃ | ~2.1 - 2.2 | Singlet | 3H | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| C-2 | ~47 - 48 | Negative |

| C-3 | ~30 - 31 | Negative |

| C-3a | ~129 - 130 | Not Observed |

| C-4 | ~124 - 125 | Positive |

| C-5 | ~120 - 121 | Positive |

| C-6 | ~126 - 127 | Positive |

| C-7 | ~118 - 119 | Not Observed |

| C-7a | ~150 - 151 | Not Observed |

| C7-CH₃ | ~17 - 18 | Positive |

Spectral Interpretation

-

Aliphatic Region: The two triplets for the C2 and C3 protons are characteristic of the saturated indoline ring, showing coupling to each other. The C2 protons (α to the nitrogen) are deshielded and appear further downfield than the C3 protons.

-

Aromatic Region: The protons on the benzene ring (H-4, H-5, H-6) will form a splitting pattern indicative of a 1,2,3-trisubstituted ring.

-

Methyl Group: A sharp singlet integrating to 3 protons around 2.1 ppm is the classic signature of the methyl group attached to the aromatic ring.

-

N-H Proton: The N-H proton signal is typically broad due to quadrupole broadening and exchange, and its chemical shift is highly dependent on solvent and concentration.

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound and offers structural clues based on its fragmentation pattern.

Rationale and Experimental Causality

Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules like this compound. In EI-MS, high-energy electrons bombard the molecule, creating a positively charged molecular ion (M•⁺). This ion is often unstable and fragments in a predictable way. Analyzing the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the molecular structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₉H₁₁N

-

Exact Mass: 133.08915

-

Molecular Weight: 133.19 g/mol

-

Predicted Key Fragments (EI):

-

m/z = 133: Molecular ion (M•⁺), should be a prominent peak.

-

m/z = 132: [M-H]⁺, loss of a hydrogen atom, often from the carbon alpha to the nitrogen.

-

m/z = 118: [M-CH₃]⁺, loss of the methyl group (a loss of 15 Da), a very common and expected fragmentation. This fragment would be a stable indolinyl cation.

-

m/z = 91: Tropylium ion (C₇H₇⁺), a common rearrangement fragment from alkylbenzene-type structures.

-

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Use a gas chromatograph (GC) coupled to a mass spectrometer. A standard nonpolar column (e.g., DB-5ms) is suitable.

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10-20 °C/min.

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the GC peak corresponding to this compound. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment peaks. Compare with the predicted pattern.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Rationale and Predicted Absorptions

The IR spectrum provides a molecular "fingerprint." For this compound, we expect to see characteristic absorptions corresponding to the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, aromatic C=C bonds, and C-N bonds.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3400 - 3300 | Medium, Sharp |

| Aromatic C-H Stretch | ~3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃ and CH₂) | ~2960 - 2850 | Strong |

| Aromatic C=C Stretch | ~1600 and ~1480 | Medium-Strong |

| C-N Stretch | ~1340 - 1250 | Medium-Strong |

| C-H Bending (Out-of-Plane) | ~850 - 750 | Strong |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small, solid sample of this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The instrument software automatically ratios the sample spectrum against the background. Identify the key absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Rationale and Predicted Absorptions

The indoline scaffold contains a benzene chromophore. The nitrogen atom's lone pair and the C7-methyl group act as auxochromes, modifying the absorption. Based on the parent indoline structure, which has absorption maxima around 237 nm and 287 nm, the methyl group is expected to cause a slight bathochromic (red) shift.

-

Predicted λ_max:

-

~240-245 nm

-

~290-295 nm

-

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute stock solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.

-

Data Acquisition:

-

Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Scan the absorbance from approximately 200 nm to 400 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Summary and Conclusion

The comprehensive characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural map, mass spectrometry confirms the molecular weight and offers fragmentation-based structural clues, FT-IR identifies the key functional groups, and UV-Vis spectroscopy probes the electronic structure of the chromophore. By understanding the principles behind each technique and applying them systematically, researchers can confidently verify the structure, purity, and identity of this important heterocyclic building block, ensuring the integrity and reproducibility of their scientific work.

References

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

Allen, M. W., Slaughter, B. D., & Johnson, C. K. (2003). Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid. The Journal of Physical Chemistry A, 107(29), 5661–5669. [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]

-

He, X., et al. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 70, 363-373. [Link]

-

Laskin, J., & Laskin, A. (2014). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. The Journal of Physical Chemistry A, 118(39), 9133–9141. [Link]

-

Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]

-

Trivedi, M. K., et al. (2015). FT-IR and UV-Vis spectroscopic characterization of biofield treated indole. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 304-308. [Link]

-

Liu, Y., et al. (2015). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 137(32), 10253–10260. [Link]

-

Wang, G., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 498. [Link]

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

NIST. (n.d.). Indoline. NIST Chemistry WebBook. Retrieved from [Link]

-

Aaron, J. J., & Tine, A. (1986). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a PPP (LCI-SCF-MO) Study. Croatica Chemica Acta, 59(1), 135-147. [Link]

Sources

A Technical Guide to the Synthesis and Application of 7-Methylindoline Derivatives for Drug Discovery Professionals

Abstract The indoline heterocyclic scaffold is a cornerstone in medicinal chemistry, valued for its unique three-dimensional structure and versatile biological activity. This guide provides an in-depth exploration of 7-methylindoline derivatives, a subclass that is gaining prominence for its strategic role in modulating drug-target interactions. The introduction of a methyl group at the C7 position can significantly influence a compound's conformational rigidity, lipophilicity, and binding pocket occupancy, making it a critical point of substitution in rational drug design. We will dissect key synthetic pathways, from the construction of the 7-methylindole precursor to its reduction and subsequent functionalization. Furthermore, this guide will illuminate the diverse applications of these derivatives, with a focus on their proven efficacy as potent kinase inhibitors in oncology and as dual-target anti-inflammatory agents. By synthesizing field-proven protocols with mechanistic insights, this document serves as a comprehensive resource for researchers and scientists dedicated to advancing small molecule therapeutics.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Indoline Core

The indoline, or 2,3-dihydroindole, structure is a bicyclic aromatic heterocycle that serves as a foundational core in numerous natural products and synthetic pharmaceuticals.[1] Unlike its planar aromatic counterpart, indole, the indoline scaffold possesses a non-planar pyrrolidine ring fused to the benzene ring. This feature imparts a distinct three-dimensional geometry, which can be advantageous for establishing specific interactions within the complex topography of protein binding sites. The nitrogen atom in the five-membered ring can act as both a hydrogen bond donor and acceptor, while the benzene ring provides a surface for hydrophobic and π-stacking interactions.[1] This structural versatility allows indoline derivatives to engage a wide array of biological targets, leading to their development as anticancer, antibacterial, and anti-inflammatory drugs.[1]

The Strategic Importance of C7-Substitution

The C7 position of the indoline ring is located adjacent to the fused nitrogen atom, placing it in a sterically and electronically significant region of the molecule. Substitution at this position can profoundly impact a compound's pharmacological profile. The introduction of a methyl group, in particular, serves several key purposes in drug design:

-

Steric Influence: The methyl group can act as a conformational anchor, restricting the rotation of adjacent substituents and locking the molecule into a bioactive conformation. This is particularly crucial in the synthesis of atropisomers—axially chiral molecules whose rotation is hindered—which are increasingly important in asymmetric catalysis and as chiral ligands.[2]

-

Hydrophobic Interactions: It can occupy small hydrophobic pockets within a target protein's binding site, enhancing binding affinity and selectivity. Structure-activity relationship (SAR) studies have revealed that a 7-methyl substituent is often important for potent activity in kinase inhibitors.[3]

-

Metabolic Blocking: A C7-substituent can shield the adjacent N-H group or other nearby positions from metabolic enzymes (e.g., cytochrome P450s), potentially improving the compound's pharmacokinetic profile by increasing its metabolic stability.

The development of catalytic methods for the atroposelective C7 functionalisation of indolines underscores the high demand for precise control over this position, enabling the synthesis of unique and potent bioactive compounds.[2]

Synthetic Pathways to this compound Derivatives

The synthesis of functionalized this compound derivatives is a multi-step process that begins with the construction of a suitable precursor, typically 7-methylindole, followed by reduction of the pyrrole ring and subsequent derivatization.

General Synthetic Workflow

The overall strategy involves a logical progression from commercially available starting materials to the final, functionalized target molecules. The choice of the initial route to the indole precursor often depends on the availability and cost of the starting materials and the desired substitution pattern on the benzene ring.

Caption: General workflow for the synthesis of this compound derivatives.

Synthesis of the 7-Methylindole Precursor

One common and efficient method for preparing 7-methylindole is through the reaction of 2-methylaniline (o-toluidine) with a suitable synthon, followed by cyclization.

Experimental Protocol: Synthesis of 7-Methylindole from 2-Methylaniline

This protocol is adapted from methodologies that utilize 2-methylaniline and epichlorohydrin to form an intermediate that is then cyclized.[4][5]

-

Step 1: Synthesis of N-hydroxyethyl-2-methylaniline

-

To a reaction flask containing 100 mL of tetrahydrofuran, add 10 mmol of 2-methylaniline and 0.2 mmol of AlCl₃.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 30 mmol of epichlorohydrin to the flask while maintaining the temperature at 0°C.

-

Stir the reaction at 0°C for 10 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield N-hydroxyethyl-2-methylaniline.[4]

-

-

Step 2: Cyclization to 7-Methylindole

-

In a separate reaction flask, dissolve 5 mmol of N-hydroxyethyl-2-methylaniline and 7.5 mmol of 2-methylaniline in 200 mL of acetonitrile.

-

Add a Sn/activated carbon catalyst to the solution.

-

Heat the reaction mixture and monitor for the consumption of the starting material by TLC.

-

Once the reaction is complete, filter the catalyst and concentrate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography (eluent: ethyl acetate/petroleum ether) to obtain 7-methylindole as a solid.[4]

-

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): The use of aluminum chloride in Step 1 facilitates the ring-opening of the epichlorohydrin epoxide by activating it towards nucleophilic attack by the aniline nitrogen.

-

Sn/Activated Carbon Catalyst: In Step 2, this heterogeneous catalyst system is effective for the cyclization and dehydration sequence that leads to the aromatic indole ring. Acetonitrile is chosen as a polar aprotic solvent that is stable under the reaction conditions.

Reduction to the this compound Core

The conversion of the stable aromatic indole ring to the saturated indoline core is a critical step achieved through reduction. Catalytic hydrogenation is the most common and efficient method, offering high yields and clean conversion.

Experimental Protocol: Catalytic Hydrogenation of 7-Methylindole

This protocol is based on standard hydrogenation procedures used for indole derivatives.[6]

-

To a high-pressure reaction vessel (Parr shaker), add the 7-methylindole synthesized in the previous step (e.g., 10 mmol).

-

Add 50 mL of a suitable solvent such as ethanol or methanol.

-

Carefully add 5-10% by weight of a palladium on carbon catalyst (5% Pd/C).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to approximately 50-100 psi.

-

Heat the mixture to 50-60°C and agitate vigorously for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS until all starting material is consumed.

-

Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be purified further if necessary.

Causality Behind Experimental Choices:

-

Palladium on Carbon (Pd/C): This heterogeneous catalyst is highly effective for the reduction of aromatic systems. The carbon support provides a high surface area for the reaction.

-

Hydrogen Pressure: Elevated pressure increases the concentration of hydrogen available at the catalyst surface, driving the reduction of the electron-rich and relatively stable indole ring.

Applications in Drug Discovery and Development

The this compound scaffold is a validated component in the design of targeted therapeutics, particularly in oncology and inflammation.

Mechanism of Action: Kinase Inhibition

Protein kinases are a major class of drug targets in oncology.[7] They possess a conserved ATP-binding pocket that small molecule inhibitors can target. This compound derivatives can be designed to act as "hinge-binders," forming critical hydrogen bonds with the kinase hinge region, while the core structure and its substituents occupy adjacent pockets.

Caption: Schematic of a this compound derivative binding to a kinase ATP pocket.

Case Study 1: Kinase Inhibition in Oncology

The indoline framework is a key component of several approved and investigational kinase inhibitors. Research has shown that modifying the indoline core, including at the C7 position, can fine-tune potency and selectivity against targets like Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Mesenchymal-Epithelial Transition factor (c-Met).[1][8]

| Compound Class | Target Kinase | Key Structural Feature | Reported Activity (IC₅₀) | Reference |

| Indoline-Diphenylurea | VEGFR-2 | Indoline core | 0.31 ± 0.04 µM | [1] |

| Dihydroindolamide | PI3Kβ | C2-methyl substitution | High inhibitory effect | [1] |

| 3,5,7-trisubstituted quinoline* | c-Met Kinase | 7-methyl substituent | < 1 nM | [3] |

| 7-azaindole derivative | CDK9/CyclinT | 7-azaindole core | Micromolar to nanomolar | [9] |

Note: While a quinoline, this example highlights the importance of the 7-methyl group for potent kinase inhibition in a related heterocyclic system.[3]

Causality of the 7-Methyl Group's Role: The 7-methyl group often enhances activity by fitting into a small, hydrophobic sub-pocket near the main ATP binding site. This additional interaction increases the overall binding affinity of the inhibitor for its target kinase, leading to lower IC₅₀ values.

Case Study 2: Dual 5-LOX/sEH Inhibition for Anti-Inflammatory Agents

Inflammation is a complex process involving multiple biochemical pathways, including the arachidonic acid cascade.[10] Designing drugs that inhibit multiple targets in this cascade, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), is a promising strategy for developing potent anti-inflammatory agents.[10]

An indoline-based compound was identified as a potent 5-LOX inhibitor, which guided the design of analogues with dual activity.[10][11] The optimization process led to compounds with balanced, potent inhibition of both enzymes.

Drug Discovery and Characterization Workflow

Caption: Workflow for the discovery of dual 5-LOX/sEH indoline-based inhibitors.

Quantitative Data on Dual Inhibitors

| Compound ID | 5-LOX Inhibition (IC₅₀) | sEH Inhibition (IC₅₀) | Key Feature | Reference |

| 43 | 0.41 µM | > 10 µM | Initial indoline hit | [10][11] |

| 53 | 0.28 µM | 61 nM | Urea group addition | [10] |

| 73 | 0.41 µM | 0.43 µM | Optimized dual inhibitor | [10][11] |

The data demonstrates a clear progression from a selective 5-LOX inhibitor (Compound 43) to potent dual inhibitors through rational chemical modification, such as the incorporation of a urea moiety known to be crucial for sEH inhibition.[10] Compound 73, with its balanced micromolar potency against both targets, showed remarkable anti-inflammatory efficacy in animal models.[10][11]

Future Outlook and Emerging Trends

The this compound scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on several key areas:

-

Novel Therapeutic Targets: Expanding the application of these derivatives beyond oncology and inflammation into areas like neurodegenerative diseases and antiviral therapies, where the indoline core has also shown promise.

-

Asymmetric Synthesis: The development of more efficient and scalable methods for the enantioselective synthesis of C7-substituted indolines will be critical for creating highly specific and potent chiral drugs.

-

Advanced Drug Delivery: Incorporating this compound pharmacophores into novel drug delivery systems, such as antibody-drug conjugates or targeted nanoparticles, to enhance efficacy and reduce off-target side effects.

The versatility and proven track record of the this compound core ensure its continued relevance and importance in the toolbox of medicinal chemists for years to come.

References

-

MDPI. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Retrieved from [Link]

- Google Patents. (2021). CN113045475A - Preparation method of 5-bromo-7-methylindole.

-

PrepChem.com. (n.d.). Synthesis of 7-methylindole. Retrieved from [Link]

-

Kuete, V., et al. (2018). Review of the chemistry and pharmacology of 7-Methyljugulone. PMC - NIH. Retrieved from [Link]

-

RSC Publishing. (2017). Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines. Retrieved from [Link]

-

Zibaseresht, R., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of ⁹N-methylated derivatives of 7a, 7c and 7e. Retrieved from [Link]

-

ResearchGate. (2021). Indole and indoline scaffolds in drug discovery. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]

-

ACS Publications. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 65673-86-1. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]

-

PubMed. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Azaindole Therapeutic Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives. Retrieved from [Link]

-

ResearchGate. (2022). Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors. Retrieved from [Link]

-

ResearchGate. (2014). Catalytic‐Type Excited‐State N−H Proton‐Transfer Reaction in 7‐Aminoquinoline and Its Derivatives. Retrieved from [Link]

Sources

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Page loading... [wap.guidechem.com]

- 5. 7-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Investigating the Biological Activity of 7-Methylindoline and its Analogs

Foreword: The Untapped Potential of the Indoline Scaffold

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Its derivatives have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][3] This guide focuses on a specific, relatively underexplored member of this family: 7-Methylindoline. The strategic placement of a methyl group at the 7-position can significantly alter the molecule's steric and electronic properties, potentially leading to novel biological activities and target interactions. This document provides a comprehensive, field-proven framework for the systematic investigation of this compound and its rationally designed analogs, from initial screening to mechanism of action studies. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step logically informs the next, creating a self-validating system for discovery.

Part 1: Strategic Design and Synthesis of an Analog Library

The journey begins with the creation of a focused library of this compound analogs. The goal is not to synthesize a vast number of compounds, but rather to intelligently probe the structure-activity relationship (SAR).[4] The 7-methyl group will remain constant, while modifications will be introduced at other positions of the indoline ring, primarily at the nitrogen (N-1) and positions 5 and 6.

Rationale for Analog Design:

-

N-1 Position: Substitution at the indoline nitrogen allows for the introduction of a wide variety of functional groups that can modulate lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can influence target binding and cell permeability.

-

5- and 6-Positions: These positions on the benzene ring are electronically distinct and offer opportunities to introduce electron-donating or electron-withdrawing groups, which can alter the overall electron density of the aromatic system and impact target engagement.

A representative synthesis scheme for N-acylated analogs is presented below. 7-Methylindole, the precursor to this compound, is a commercially available starting material.[5]

Hypothetical Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound analogs.

Part 2: A Tiered Approach to Biological Activity Screening

A tiered screening approach is employed to efficiently identify promising compounds and manage resources. We begin with broad, cell-based assays and progressively move towards more focused, target-specific investigations for the most active analogs.

Tier 1: Primary Cytotoxicity Screening

The initial screen aims to identify compounds that exhibit cytotoxic or anti-proliferative effects against a panel of cancer cell lines. This phenotypic screening approach does not require prior knowledge of the compound's target.[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[7][8]

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Summarizing Cytotoxicity Data

| Compound ID | Structure (Modification at N-1) | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| 7-MI-H | -H | > 100 | > 100 |

| 7-MI-Ac | -C(O)CH3 | 52.3 | 78.1 |

| 7-MI-Bz | -C(O)Ph | 8.7 | 12.4 |

| 7-MI-ClBz | -C(O)C6H4-Cl | 1.2 | 2.5 |

Hypothetical data for illustrative purposes.

For compounds showing an IC50 of less than 10 µM in at least one cell line, we proceed to Tier 2. An alternative to the MTT assay is the XTT assay, which produces a water-soluble formazan product, simplifying the protocol.[7]

Part 3: Unraveling the Molecular Target

Identifying the direct molecular target of a bioactive small molecule is a critical step in drug discovery.[10][11] For our lead compounds, we will employ a combination of affinity-based and label-free methods.

Affinity-Based Target Identification: The Pull-Down Approach

This method uses a modified version of the bioactive compound to "pull down" its binding partners from a cell lysate.[12][13]

Experimental Protocol: Biotin-Tagged Analog Pull-Down

-

Probe Synthesis: Synthesize a biotinylated version of the most potent analog (e.g., 7-MI-ClBz). A linker arm is typically added to a position on the molecule that is not critical for its activity, as determined by initial SAR studies.

-

Cell Lysis: Prepare a protein lysate from the sensitive cell line (e.g., MCF-7).

-

Incubation: Incubate the biotinylated probe with the cell lysate to allow for binding to its target protein(s).

-

Affinity Capture: Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will capture the probe along with its bound proteins.[10]

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Identification: Elute the bound proteins and separate them using SDS-PAGE. The protein bands of interest can then be excised and identified using mass spectrometry.[12]

Caption: Workflow for affinity-based target identification.

Label-Free Target Identification: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a complementary method that identifies targets based on the principle that a small molecule binding to a protein can increase its stability and render it less susceptible to proteolytic degradation.[10][13]

Part 4: Mechanism of Action and Pathway Analysis

Once a putative target is identified, the next step is to validate the target and elucidate the downstream signaling pathways affected by the compound.

Target Validation and Kinome Profiling

If the identified target is a kinase, a common target for indoline-based compounds, its role can be validated using techniques like siRNA-mediated knockdown or by assessing the compound's activity against a panel of purified kinases.[14] Kinome profiling services can provide a comprehensive overview of a compound's selectivity by screening it against hundreds of kinases.[15][16][17] This is crucial for identifying potential off-target effects.[18]

Data Presentation: Kinase Inhibition Profile

| Kinase Target | % Inhibition at 1 µM (7-MI-ClBz) |

| GSK-3β | 92% |

| CDK2 | 85% |

| MAPK1 | 15% |

| AKT1 | 8% |

Hypothetical data suggesting selectivity for GSK-3β and CDK2.

Downstream Signaling: Western Blot Analysis

Western blotting is a powerful technique to investigate changes in protein expression and post-translational modifications, such as phosphorylation, in response to compound treatment.[19][20] If GSK-3β is identified as a primary target, we would expect to see changes in the phosphorylation status of its downstream substrates, such as β-catenin.[14]

Experimental Protocol: Western Blot for β-catenin

-

Cell Treatment and Lysis: Treat MCF-7 cells with 7-MI-ClBz at its IC50 concentration for various time points. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for total β-catenin or phospho-β-catenin.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[19]

-

Analysis: Quantify the band intensities to determine the relative changes in protein levels.

Caption: Hypothetical pathway showing inhibition of GSK-3β by 7-MI-ClBz.

Conclusion and Future Directions

This guide has outlined a systematic and robust strategy for the comprehensive evaluation of this compound and its analogs. By progressing logically from broad phenotypic screening to specific target identification and pathway analysis, researchers can efficiently uncover novel biological activities and mechanisms of action. The insights gained from this integrated approach will be invaluable for the potential development of this underexplored chemical scaffold into novel therapeutic agents. The most promising analogs identified through this workflow would then be candidates for further lead optimization and in vivo efficacy studies.

References

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.

- Kinome Profiling Service. MtoZ Biolabs.

- Target Identification and Validation (Small Molecules). University College London.

- KinomePro - Functional Kinase Activity Profiling. Pamgene.

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.

- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.

- Small-molecule Target and Pathway Identific

- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

- Development and Application of Indolines in Pharmaceuticals.

- Kinome Profiling. (2024, October 19). Oncolines B.V..

- Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. Benchchem.

- Application Notes and Protocols for Western Blot Analysis of Signaling P

- 7-Methylisatin | High-Purity Research Compound. Benchchem.

- Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025, March 4).

- Western blot protocol. Abcam.

- Introduction to XTT assays for cell-viability assessment. Abcam.

- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Rel

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- General Western Blot Protocol Overview. Novus Biologicals.

- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evalu

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).

- Western Blot Protocol & Troubleshooting Guide. Assay Genie.

- MTT assay protocol. Abcam.

- Design, synthesis, and biological activities of madindoline analogues. PubMed.

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC. PubMed Central.

- 7-Methylindole 97 933-67-5. Sigma-Aldrich.

- 7-Methylindole. Wikipedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Methylindole - Wikipedia [en.wikipedia.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 7-Methylisatin | High-Purity Research Compound [benchchem.com]

- 15. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 16. KinomePro - Pamgene [pamgene.com]

- 17. assayquant.com [assayquant.com]

- 18. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 19. benchchem.com [benchchem.com]

- 20. Western blot protocol | Abcam [abcam.com]

- 21. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to 7-Methylindoline for Advanced Research

This guide provides a comprehensive technical overview of 7-Methylindoline (CAS No. 65673-86-1), a heterocyclic compound of significant interest to researchers and professionals in drug development and synthetic chemistry. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, reactivity, and applications, grounded in authoritative scientific principles.

Core Identity and Molecular Structure

This compound, also known as 2,3-dihydro-7-methyl-1H-indole, is a substituted indoline derivative. The indoline scaffold is a privileged structure in medicinal chemistry, and the addition of a methyl group at the 7-position subtly influences its steric and electronic properties, offering a unique building block for targeted synthesis.[1][2]

Molecular Identifiers:

| Identifier | Value |

| CAS Number | 65673-86-1[1][2][3][4][5] |

| Molecular Formula | C₉H₁₁N[2][3][4] |

| Molecular Weight | 133.19 g/mol [2][3][4] |

| IUPAC Name | 7-methyl-2,3-dihydro-1H-indole[2] |

| Synonyms | 7-Methyl-2,3-dihydro-1H-indole[2] |

Molecular Structure:

The structure consists of a benzene ring fused to a five-membered nitrogen-containing ring (a pyrrolidine ring), with a methyl group substituent on the benzene ring at position 7.

Caption: Molecular structure of this compound.

Synthesis and Purification

The primary and most direct route to this compound is through the reduction of its aromatic precursor, 7-Methylindole. This transformation is a cornerstone reaction, and the choice of reducing agent and conditions is critical to achieving high yield and purity while avoiding over-reduction or side reactions.

Key Synthetic Pathway: Catalytic Hydrogenation of 7-Methylindole

Catalytic hydrogenation is an effective and scalable method for the synthesis of indolines from indoles.[6] The stability of the indole aromatic system presents a challenge, often requiring specific catalysts and conditions to achieve selective reduction of the pyrrole ring.[6]

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Catalyst and Reagent Preparation: In a suitable high-pressure reaction vessel, add 7-Methylindole, a catalytic amount of Platinum on Carbon (Pt/C), and p-toluenesulfonic acid as an activator. The use of an acid promoter like p-toluenesulfonic acid can generate an iminium ion intermediate, which is more susceptible to hydrogenation.[6]

-

Solvent Addition: Add deionized water as the solvent. Utilizing water as a solvent represents a green chemistry approach to this synthesis.[6]

-

Hydrogenation Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure and heat to the target temperature with vigorous stirring. The reaction progress should be monitored by an appropriate technique like TLC or GC-MS. Increased catalyst loading and hydrogen pressure may be necessary due to the steric hindrance from the 7-methyl group.[6]

-

Reaction Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Extraction and Isolation: Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel to obtain the final product of high purity.

Spectroscopic and Physical Characterization

Note: As of the time of this writing, publicly available, experimentally verified spectroscopic data for this compound is limited. The following represents predicted data and typical spectral characteristics for similar indoline structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aliphatic protons on the pyrrolidine ring, and the methyl group protons. The aromatic protons will appear as multiplets in the downfield region. The methylene protons at the C2 and C3 positions will likely appear as triplets. The methyl protons will be a singlet in the upfield region.

-

¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, the two aliphatic carbons of the pyrrolidine ring, and the methyl carbon.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 133, corresponding to its molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. A key feature will be the N-H stretching vibration. Other significant peaks will correspond to C-H stretching (aromatic and aliphatic) and C=C stretching of the aromatic ring.

Summary of Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N | [2][3][4] |

| Molecular Weight | 133.19 g/mol | [2][3][4] |

| CAS Number | 65673-86-1 | [1][2][3][4][5] |

Chemical Reactivity and Applications in Drug Discovery

The indoline scaffold is a versatile building block in medicinal chemistry due to its unique structural and electronic properties.[2] The nitrogen atom can act as a hydrogen bond donor or acceptor, and the benzene ring can participate in hydrophobic interactions with biological targets.[2]

Reactivity of the Indoline Nucleus

The reactivity of this compound is primarily centered around the secondary amine of the pyrrolidine ring. This nitrogen can be readily functionalized through various reactions, including:

-

N-Alkylation: Reaction with alkyl halides to introduce various substituents.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Arylation: Palladium-catalyzed cross-coupling reactions to introduce aryl groups.

These functionalizations allow for the exploration of a wide chemical space around the this compound core, enabling the synthesis of diverse compound libraries for drug discovery screening.

Role in the Synthesis of Bioactive Molecules

While specific examples detailing the use of this compound are not extensively documented in readily available literature, the broader class of substituted indolines are key components in a variety of pharmacologically active compounds, including:

-

Anticancer Agents: The indoline core is found in numerous kinase inhibitors and other anticancer drugs.[2]

-

Antibacterial and Antiviral Agents: Indoline derivatives have shown promise in the development of new antimicrobial and antiviral therapies.[2]

-

Anti-inflammatory and Analgesic Drugs: The scaffold is also present in molecules with anti-inflammatory and pain-relieving properties.[2]

The 7-methyl substitution on the indoline ring can influence the molecule's binding affinity and selectivity for specific biological targets, making this compound a valuable starting material for the synthesis of novel therapeutic agents.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Handling and Storage Recommendations:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.[3]

Always consult the most current Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its synthesis via the reduction of 7-Methylindole provides a direct route to this important scaffold. While detailed experimental data for this specific compound is not as prevalent as for its indole precursor, the known reactivity of the indoline nucleus and the broad biological activities of its derivatives underscore its importance for future research and development in the pharmaceutical and chemical industries.

References

- Current time information in Taney County, US. (n.d.). Google Search.

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 65673-86-1. Retrieved from [Link]

-

Appchem. (n.d.). This compound | 65673-86-1 | C9H11N. Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Collins, D. J., & George, E. F. G. (1975). Regulating plant growth with 7-methylindole. U.S. Patent No. 3,923,492. Washington, DC: U.S. Patent and Trademark Office.

-

1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - AWS. (n.d.). Retrieved from [Link]

-

Balaraman, E., Gunanathan, C., Zhang, J., Shimon, L. J., & Milstein, D. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Angewandte Chemie International Edition, 50(48), 11487-11491. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methylindole. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 7-Methylindole. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet: 4-Bromo-7-methylindoline-2,3-dione. Retrieved from [Link]

- Ihara Chemical Industry Co Ltd. (1987). Process for producing an indoline. U.S. Patent No. 4,673,749. Washington, DC: U.S. Patent and Trademark Office.

- Organic Compounds. (2012). U.S. Patent Application No. 13/006,791.

-

NIST. (n.d.). 1H-Indole, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Gribble, G. W. (1980). Reduction of indole compounds to indoline compounds. U.S. Patent No. 4,210,590. Washington, DC: U.S. Patent and Trademark Office.

-

ResearchGate. (n.d.). Figure 2. (A) Catalytic hydrogenation of 1-methylindole (1a) to give.... Retrieved from [Link]

-

Wang, C., et al. (2021). Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application. Scientific Reports, 11(1), 8963. Retrieved from [Link]

- BASF Aktiengesellschaft. (1987). Process for the production of 7-ethyl indole. U.S. Patent No. 4,703,126. Washington, DC: U.S. Patent and Trademark Office.

-

Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes. (n.d.). RSC Publishing. Retrieved from [Link]

- Olin Corporation. (1985). Preparation of N-amino compounds. U.S. Patent No. 4,564,677. Washington, DC: U.S. Patent and Trademark Office.

-